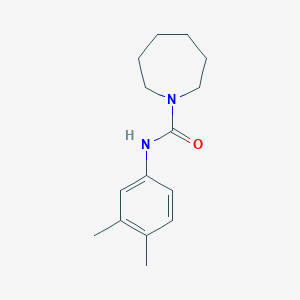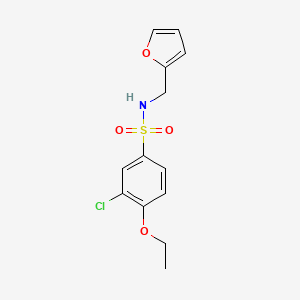
N-(3,4-dimethylphenyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-azepanecarboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential as an anti-cancer agent. Its unique mechanism of action and ability to selectively target tumor cells has made it a promising candidate for further research.
Mécanisme D'action
N-(3,4-dimethylphenyl)-1-azepanecarboxamide works by activating the immune system to selectively target tumor cells. It does this by binding to a protein called STING, which is found in immune cells. This binding triggers a signaling pathway that leads to the production of cytokines, which are molecules that help the immune system fight off infections and cancer cells. The cytokines produced by N-(3,4-dimethylphenyl)-1-azepanecarboxamide specifically target tumor cells, leading to their destruction.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-azepanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to induce the production of cytokines such as interferon-alpha and interleukin-6, which are important for immune system function. N-(3,4-dimethylphenyl)-1-azepanecarboxamide has also been found to increase the permeability of blood vessels in tumors, allowing immune cells to more easily enter and attack the tumor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-dimethylphenyl)-1-azepanecarboxamide for lab experiments is its ability to selectively target tumor cells, making it a useful tool for studying cancer biology. However, N-(3,4-dimethylphenyl)-1-azepanecarboxamide has also been found to have limited efficacy in some types of cancer, and its mechanism of action is not fully understood. Additionally, N-(3,4-dimethylphenyl)-1-azepanecarboxamide can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are a number of potential future directions for research on N-(3,4-dimethylphenyl)-1-azepanecarboxamide. One area of interest is the development of new synthetic methods for producing N-(3,4-dimethylphenyl)-1-azepanecarboxamide, which could make it more readily available for research. Another area of interest is the investigation of N-(3,4-dimethylphenyl)-1-azepanecarboxamide's mechanism of action, which could help to identify new targets for anti-cancer therapies. Finally, there is also potential for the development of new formulations of N-(3,4-dimethylphenyl)-1-azepanecarboxamide that could improve its efficacy and reduce its side effects.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-1-azepanecarboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 1-aminocyclohexane in the presence of a base. The resulting intermediate is then treated with phosgene to form the final product, N-(3,4-dimethylphenyl)-1-azepanecarboxamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-1-azepanecarboxamide has been studied extensively for its anti-cancer properties. It has been shown to selectively target tumor cells by inducing apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unharmed. N-(3,4-dimethylphenyl)-1-azepanecarboxamide has also been found to inhibit the growth of tumors in animal models, making it a promising candidate for further research.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-7-8-14(11-13(12)2)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQDFIOBDCKPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,4-dimethylphenyl)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanol](/img/structure/B5495192.png)
![1-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5495199.png)
![2-methyl-N-(2-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)propanamide](/img/structure/B5495200.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5495220.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylonitrile](/img/structure/B5495222.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495224.png)

![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5495256.png)
![N-cyclohexyl-N'-[4-(difluoromethoxy)phenyl]urea](/img/structure/B5495263.png)

![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)